2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
Description
The compound 2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a benzamide derivative featuring a cinnolin heterocyclic system. The target compound’s structure includes a 2-methyl-3-oxo substitution on the cinnolin ring, which may influence conformational stability and binding interactions.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c1-21-15(22)7-9-6-11(3-5-14(9)20-21)19-16(23)12-4-2-10(18)8-13(12)17/h2,4,7-8,11H,3,5-6H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXKLXKYAIWWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as chlorination, fluorination, and amide formation, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the cinnoline moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring, while reduction reactions may produce alcohols.
Scientific Research Applications
2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Compounds with modifications to the benzamide aromatic ring or the heterocyclic amine moiety exhibit distinct properties:
Key Observations :
- Heterocyclic Core: The cinnolin system in the target compound differs from isoquinolin derivatives (e.g., 6b17) in ring saturation and substitution patterns, which may alter conformational flexibility and target selectivity .
Physicochemical Properties
Comparative data for select compounds:
Key Trends :
- The hydroxyl group in 2-chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide increases polarity (higher PSA) and hydrogen-bonding capacity, likely improving solubility but reducing membrane permeability compared to the target compound .
- Lipophilicity (logP) in the target compound is expected to be comparable to 2-chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide , favoring blood-brain barrier penetration in neurological targets .
Receptor Binding and Selectivity
- 5-HT1F Receptor Agonists : A structurally related benzamide, 2-chloro-4-fluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide , demonstrated potent 5-HT1F receptor agonism, highlighting the importance of the benzamide core and halogen placement for receptor affinity .
- Antimycobacterial Activity: Isoquinolin-based benzamides (e.g., 6b13–6b21) showed variable activity against Mycobacterium tuberculosis, with trifluoromethyl and nitro substituents influencing potency .
Biological Activity
2-Chloro-4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure combines halogenated aromatic components with a cinnoline moiety, which may contribute to its biological activity. This article reviews the current understanding of its biological properties based on diverse sources.
Chemical Structure and Properties
The compound features a chloro and fluoro substituent on the benzene ring and a cinnoline derivative. The molecular formula is with a molecular weight of approximately 335.76 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₅ClFN₃O₂ |
| Molecular Weight | 335.76 g/mol |
| CAS Number | 2034369-89-4 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related compounds have shown selective inhibition against histone deacetylases (HDACs), particularly HDAC3. In vitro studies demonstrated that such compounds could inhibit solid tumor cell proliferation with IC50 values in the low micromolar range .
Table: Antitumor Activity of Related Compounds
The mechanism by which these compounds exert their antitumor effects often involves the promotion of apoptosis and cell cycle arrest at the G2/M phase. This is significant as it contributes to the inhibition of cancer cell growth and survival. Additionally, drug combination studies suggest that these compounds can enhance the efficacy of other chemotherapeutic agents like taxol and camptothecin .
Case Studies
Case Study 1: In Vitro Antiproliferative Assay
A study conducted on HepG2 cells revealed that treatment with related benzamide derivatives resulted in a substantial decrease in cell viability. The study indicated that these compounds could effectively induce apoptosis through caspase activation pathways.
Case Study 2: In Vivo Xenograft Model
In vivo studies using xenograft models demonstrated that treatment with these compounds resulted in significant tumor growth inhibition compared to control groups. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, showcasing the potential for clinical applications in oncology .
Conclusion and Future Directions
The biological activity of this compound suggests promising therapeutic potential in cancer treatment due to its ability to target specific cellular pathways involved in tumor growth and survival. Future research should focus on detailed mechanistic studies and clinical trials to fully elucidate its efficacy and safety profile.
This compound represents a valuable lead in the ongoing search for effective HDAC inhibitors and antitumor agents within the realm of medicinal chemistry. Further exploration into its structure–activity relationship (SAR) will be crucial for optimizing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
